N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, which is further connected to a nitrophenyl group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of 4-methyl-2-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-amino-2-methylphenyl derivatives.
Reduction: Amino-tetrahydrofuran carboxamides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide
- 4-nitro-N-(2-phenylethyl)benzamide
- 4-nitro-N-(4-nitrobenzoyl)-N-(3-nitro-2-pyridinyl)benzamide
- 4-nitro-N-(3-pyridinyl)benzamide
Uniqueness
N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and a nitrophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14N2O4/c1-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
VJCKWJKQOUDHAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.